t-Boc-N-Amido-PEG5-Ms

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

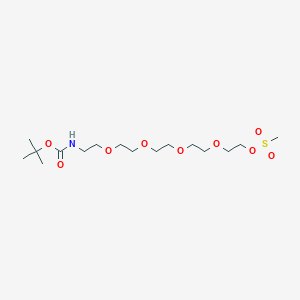

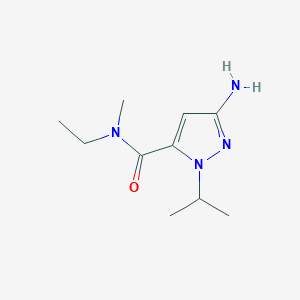

t-Boc-N-Amido-PEG5-Ms: is a polyethylene glycol (PEG) linker that contains a tert-butoxycarbonyl (t-Boc) protecting group and a mesyl (methanesulfonyl) group. The t-Boc group can be removed under acidic conditions to produce a reactive free amine, while the mesyl group serves as a good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases the water solubility of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry:

- t-Boc-N-Amido-PEG5-Ms is used as a linker in the synthesis of complex molecules, including drug conjugates and bioconjugates .

Biology:

- In biological research, it is used to modify biomolecules, enhancing their solubility and stability .

Medicine:

- It is employed in the development of drug delivery systems, improving the pharmacokinetics and bioavailability of therapeutic agents .

Industry:

Wirkmechanismus

Target of Action

t-Boc-N-Amido-PEG5-Ms is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by PROTACs . The role of these targets varies depending on the specific protein being targeted, but generally, they are involved in essential cellular processes.

Mode of Action

This compound contains a Boc protecting group and a mesyl group . The t-Boc group can be removed under acidic conditions to produce a reactive free amine . This free amine can then interact with its targets, leading to changes in their function or degradation . The mesyl group is a good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific targets of the PROTACs. It is known that protacs generally work by inducing the degradation of target proteins, which can affect various biochemical pathways depending on the function of the degraded protein .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its water solubility , which could potentially enhance its absorption and distribution within the body. The exact ADME properties would need to be determined experimentally.

Result of Action

The result of this compound’s action is the degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific function of the degraded protein.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of acidic conditions is necessary for the removal of the t-Boc group and the production of a reactive free amine . Additionally, the hydrophilic PEG spacer can increase the compound’s water solubility , which could influence its action in aqueous environments such as bodily fluids.

Biochemische Analyse

Biochemical Properties

t-Boc-N-Amido-PEG5-Ms plays a significant role in biochemical reactions. It contains a Boc protecting group and a mesyl group . The Boc group can be removed under acidic conditions to produce a reactive free amine . The mesyl group is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases the water solubility of the compound .

Cellular Effects

It is known that the hydrophilic PEG spacer in the compound can increase its water solubility , which may influence its interactions with cells and cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves the removal of the Boc group under acidic conditions to produce a reactive free amine . The mesyl group acts as a good leaving group for nucleophilic substitution reactions . These reactions can lead to changes in gene expression and enzyme activation or inhibition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of t-Boc-N-Amido-PEG5-Ms typically begins with a PEG derivative containing an amino group and a Boc-protected amino group.

Reaction Steps:

Reaction Conditions: The reactions are usually carried out in solvents like dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) at controlled temperatures.

Industrial Production Methods:

- The industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The product is then purified using techniques like column chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions:

Nucleophilic Substitution: The mesyl group in t-Boc-N-Amido-PEG5-Ms is a good leaving group, making it suitable for nucleophilic substitution reactions.

Deprotection: The t-Boc group can be removed under acidic conditions to yield a free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Deprotection: Acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the t-Boc group.

Major Products:

Vergleich Mit ähnlichen Verbindungen

t-Boc-N-Amido-PEG2-CH2CO2H: This compound contains a t-Boc protected amine and a carboxyl group, with two PEG units to improve solubility.

t-Boc-N-Amido-dPEG23-Amine: Provides two amino groups, one of which is protected by a t-Boc group, for reactions with aldehydes, ketones, and carboxylic acids.

Uniqueness:

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO9S/c1-16(2,3)26-15(18)17-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-27(4,19)20/h5-14H2,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHYLBKEJWWORN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[4-(3-fluorophenyl)-4-hydroxycyclohexyl]acetamide](/img/structure/B2383246.png)

![7-Fluoro-3-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383248.png)

![N-benzyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide](/img/structure/B2383249.png)

![(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2383250.png)

![4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2383257.png)

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)

![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2383265.png)

![2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2383267.png)

![3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383268.png)